5-Aminoindole hydrochloride
Description
Significance as a Versatile Synthetic Intermediate
5-Aminoindole (B14826) hydrochloride serves as a crucial and versatile intermediate in organic synthesis. chemimpex.com Its bifunctional nature, possessing both a nucleophilic amino group and an indole (B1671886) ring system capable of electrophilic substitution, allows for a diverse range of chemical modifications. This adaptability makes it an essential component in the construction of more complex molecular frameworks.
The compound is frequently employed in the synthesis of various heterocyclic compounds and substituted indoles. chemimpex.com For instance, it can undergo reactions such as acylation, alkylation, and diazotization at the amino group, while the indole nucleus can be functionalized at various positions. This reactivity has been harnessed to create libraries of compounds for various research applications. rsc.org
The stability and ease of handling of its hydrochloride salt form further enhance its utility in a laboratory setting, making it a preferred choice for synthetic organic chemists. chemimpex.com
Role in the Development of Functional Materials and Advanced Architectures
The unique electronic and structural properties of the 5-aminoindole moiety make its hydrochloride salt a valuable precursor in the development of functional materials and advanced chemical architectures. chemimpex.com These materials often exhibit interesting optical, electronic, or biological properties.
One key area of application is in the creation of fluorescent probes. chemimpex.com The indole scaffold is inherently fluorescent, and by chemically modifying the amino group, researchers can tune the photophysical properties of the resulting molecules. This allows for the design of specific probes for use in biological imaging and sensing applications. chemimpex.com
Furthermore, 5-aminoindole is a monomer used in the synthesis of conducting polymers. researchgate.netresearchgate.net The electropolymerization of 5-aminoindole leads to the formation of poly(5-aminoindole) (P5AIn), a polymer with interesting redox properties. researchgate.netresearchgate.net These polymers can be synthesized through methods like interfacial polymerization to create materials with controlled morphologies, such as globular structures. researchgate.net The resulting polymers exhibit both p-type and n-type doping behavior, a unique characteristic attributed to the amine moiety on the polymer backbone. researchgate.net
The development of composite materials represents another significant application. For example, graphene-poly(5-aminoindole) composite films have been created to serve as supports for platinum catalysts in applications like methanol (B129727) electrooxidation for direct methanol fuel cells. researchgate.net The presence of the poly(5-aminoindole) component enhances the catalytic efficiency and stability of the platinum nanoparticles. researchgate.net
Historical and Contemporary Research Trajectories in Organic and Polymer Chemistry
Historically, research involving indole derivatives has been a cornerstone of organic chemistry, driven by their prevalence in natural products and their wide range of biological activities. The focus was often on the total synthesis of complex indole alkaloids and the development of new methods for indole ring construction.
In contemporary organic chemistry, the trajectory has shifted towards leveraging the unique properties of functionalized indoles like 5-aminoindole for specific applications. Research is now more focused on creating molecules with tailored functions. For instance, there is significant interest in synthesizing 5-aminoindole derivatives as potential therapeutic agents. sigmaaldrich.com
In polymer chemistry, the study of polyindoles and their derivatives is a more recent but rapidly growing field. Early research focused on the fundamental aspects of electropolymerization and the characterization of the resulting polymers. researchgate.net Current research trends are moving towards the development of advanced polymer architectures and functional polymer composites. For example, recent work has focused on controlling the morphology of poly(5-aminoindole) through techniques like interfacial synthesis to produce materials with specific properties for electronic device applications. researchgate.net There is also a growing interest in creating composite materials, such as those combining poly(5-aminoindole) with graphene, to enhance their performance in areas like catalysis and energy storage. researchgate.net
| Property | Value | Source |
| Molecular Formula | C8H8N2·HCl | chemimpex.com |
| Molecular Weight | 168.63 g/mol | chemimpex.com |
| CAS Number | 161464-96-6 | chemimpex.com |
| Melting Point | 253.0°C - 257°C | fishersci.sesigmaaldrich.com |
| Appearance | Brown to Tan Crystals | fishersci.se |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-indol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRIFWIECZRIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65795-92-8 | |
| Record name | 5-Aminoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for 5 Aminoindole Hydrochloride
Established Preparative Routes to 5-Aminoindole (B14826) Hydrochloride
The traditional synthesis of 5-aminoindole hydrochloride primarily relies on the reduction of 5-nitroindole (B16589), a readily available starting material. Additionally, the reactivity of the amino group in 5-aminoindole allows for its use in various condensation reactions to construct more complex heterocyclic systems.
Reductive Transformations of 5-Nitroindole Precursors
The reduction of the nitro group at the C5 position of the indole (B1671886) ring is the most direct and widely employed method for the synthesis of 5-aminoindole. This transformation can be achieved through various reductive processes, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a highly efficient method for the reduction of nitroarenes. The use of palladium on carbon (Pd/C) or platinum on carbon (Pt/C) as catalysts under a hydrogen atmosphere provides high yields of the corresponding aminoindoles. acs.orgd-nb.info For instance, the hydrogenation of 5-nitroindole using 10% Pd/C in ethanol under a hydrogen atmosphere has been reported to proceed efficiently. acs.org Vanadium compounds can be used as promoters in catalytic hydrogenations to prevent the accumulation of hydroxylamine intermediates and improve the purity of the final product. google.com Furthermore, heterogeneous catalysis using platinum on carbon (Pt/C) activated by p-toluenesulfonic acid in water has been described as an environmentally friendly method for the hydrogenation of substituted indoles. nih.gov A nanostructured nickel catalyst has also been shown to be effective for the selective hydrogenation of nitroarenes under mild conditions, tolerating various functional groups. uni-bayreuth.denih.gov
Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents such as sodium borohydride (NaBH4) in the presence of a copper complex catalyst have been utilized for the reduction of nitro compounds in an aqueous medium. chemicalbook.com Another notable method involves the use of sodium hydrosulfite, which has been found to be an effective reducing agent for preparing aminoindoles from their nitro precursors. acs.org
Table 1: Selected Methods for the Reduction of 5-Nitroindole
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
|---|---|---|---|---|---|
| 10% Pd/C, H₂ | Ethanol | Room Temp | 1 atm | - | acs.org |
| Silver 4,4'-dimethoxy-2,2'-bipyridine, H₂ | 1,4-Dioxane | 80 | 4.0 MPa | 98 | chemicalbook.com |
| Copper complex, NaBH₄ | Water | Room Temp | - | - | chemicalbook.com |
| Pt/C, p-toluenesulfonic acid, H₂ | Water | - | - | - | nih.gov |
| Ni/SiO₂, H₂ | Methylcyclohexane | 40 | 10 bar | >95 | uni-bayreuth.de |
Condensation Reactions in Heterocycle Formation Utilizing 5-Aminoindole
The primary amino group of 5-aminoindole serves as a versatile nucleophile in condensation reactions, enabling the construction of a variety of heterocyclic scaffolds. These reactions are fundamental in diversity-oriented synthesis, allowing for the creation of libraries of complex molecules for biological screening. nih.gov
For example, 5-aminoindole can undergo condensation with β-diketones to form pyrazolo[1,5-a]pyrimidine derivatives. nih.gov It also participates in transition-metal-free, base-mediated chemo- and stereoselective addition to alkynes to produce (Z)-enamines of 5-aminoindole, without affecting the primary amino group. acs.orgnih.gov Furthermore, 5-aminoindole can be a key building block in multicomponent reactions, such as the pseudo-five-component reaction with isocyanides, amines, and Meldrum's acid to synthesize indole tricarboxamides. researchgate.net
Innovative Synthetic Approaches to 5-Aminoindole and its Derivatives
In recent years, modern synthetic methodologies have been applied to the synthesis of aminoindoles, offering milder reaction conditions, broader substrate scope, and access to novel derivatives. These approaches include palladium-catalyzed cross-coupling reactions and indium-mediated transformations.
Palladium-Catalyzed Cross-Coupling Strategies for Aminoindoles
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction allows for the coupling of amines with aryl halides or triflates, providing a direct route to arylamines. The Buchwald-Hartwig amination has been successfully applied to the synthesis of various aminoindoles and their derivatives. beilstein-journals.orgresearchgate.netresearchgate.net The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. rug.nl For instance, ligands like Xantphos have been used in combination with palladium precursors for the C-N cross-coupling of amines with bromo-azaindoles. beilstein-journals.org
The Suzuki cross-coupling reaction, another palladium-catalyzed transformation, has been employed for the synthesis of bisindolylmaleimides, which are potent protein kinase C inhibitors. nih.gov This highlights the utility of palladium catalysis in constructing complex indole-containing molecules.
Table 2: Examples of Palladium-Catalyzed Reactions for Aminoindole Synthesis
| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos | N-substituted 4-bromo-7-azaindole, Amines | C-N coupled products | beilstein-journals.org |
| Suzuki Coupling | Palladium catalyst | Indolylborates | Indole alkaloids | elsevierpure.com |
| Ammonia Cross-Coupling | Pd/Josiphos | 2-Alkynylbromoarenes, Ammonia | Indoles | nih.gov |
Indium-Mediated Reductive Acylation for Masked Aminoindole Synthesis
Aminoindoles can be unstable and susceptible to oxidation. d-nb.infonih.gov A strategy to overcome this is to "mask" the amino group as a more stable amide or carbamate. An innovative one-pot procedure for this involves the indium-mediated reductive acylation of nitroindoles. epa.govresearchgate.net In this reaction, indium metal reduces the nitro group in situ to generate the unstable aminoindole, which is then immediately acylated to form the stable amide derivative. epa.gov This method is performed under mild conditions and provides moderate to high yields of the masked aminoindoles. epa.gov The reaction is selective for the nitro group, leaving other functional groups such as esters, nitriles, and halides unaffected. researchgate.net
Principles of Chemo- and Regioselectivity in 5-Aminoindole Synthesis
Achieving chemo- and regioselectivity is a critical aspect of synthesizing functionalized 5-aminoindole derivatives. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the control of the position of a chemical reaction.
An example of chemoselectivity is the base-mediated addition of 5-aminoindole to alkynes, where the indole nitrogen reacts in preference to the primary amino group at the C5 position. acs.orgnih.gov This allows for the synthesis of N-vinylated 5-aminoindoles while preserving the free amino group for further functionalization.
Regioselectivity is crucial in reactions involving the indole nucleus, which has multiple reactive sites. For instance, in electrophilic aromatic substitution reactions, the electronic properties of the substituents on the indole ring direct the incoming electrophile to a specific position. The presence of the amino group at the C5 position influences the regioselectivity of further substitutions. Similarly, intramolecular cyclization reactions of 4-substituted indoles can be directed to either the C3 or C5 position depending on the reaction conditions and the nature of the tethered group, allowing for the regioselective synthesis of fused indole systems. nih.gov
Reactivity and Derivatization Chemistry of 5 Aminoindole Hydrochloride
Electrophilic and Nucleophilic Reactivity Patterns of the Indole (B1671886) Nucleus and Amino Moiety.acs.org
The chemical reactivity of 5-aminoindole (B14826) hydrochloride is characterized by the interplay between the electron-rich indole nucleus and the activating amino substituent. The indole ring system itself is inherently nucleophilic due to the presence of the lone pair of electrons on the nitrogen atom, which contributes to the aromaticity of the bicyclic structure. This electron density is not evenly distributed, with the C3 position being the most nucleophilic and susceptible to electrophilic attack. The presence of the amino group at the C5 position further enhances the electron-donating nature of the molecule, thereby increasing the nucleophilicity of the indole ring.
The amino moiety at the C5 position, being an activating group, directs electrophilic substitution reactions primarily to the C4 and C6 positions of the indole nucleus. The lone pair of electrons on the amino nitrogen can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. In the case of 5-aminoindole, this corresponds to the C4 and C6 positions. Consequently, electrophiles will preferentially attack these sites.
Conversely, the amino group itself is a nucleophilic center and can readily participate in reactions with electrophiles. This includes alkylation, acylation, and condensation reactions. The nucleophilicity of the amino group is, however, influenced by the acidic conditions under which 5-aminoindole hydrochloride is often handled, as protonation of the amino group reduces its nucleophilic character.
The indole nitrogen (N1) also possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is generally lower than that of the C3 position. The acidity of the N-H proton allows for deprotonation under basic conditions, generating an indolyl anion which is a potent nucleophile.
Annulation and Cyclization Reactions Leading to Fused Heterocyclic Systems.google.comnih.govfrontiersin.orgchemicalbook.comresearchgate.netresearchgate.net
The bifunctional nature of 5-aminoindole, possessing both a reactive indole nucleus and an amino group, makes it a valuable precursor for the synthesis of complex, fused heterocyclic systems. Annulation and cyclization reactions involving this scaffold have been employed to construct a variety of polycyclic structures with potential biological activity. These reactions can be broadly categorized based on the reactive sites involved.
One common strategy involves the participation of the amino group and an adjacent ring position in a cyclization reaction. For instance, the reaction of 5-aminoindole with appropriate bifunctional electrophiles can lead to the formation of a new ring fused to the benzene portion of the indole nucleus. The specific outcome of such reactions is highly dependent on the nature of the electrophile and the reaction conditions.
Another approach utilizes the reactivity of the indole C4 and C6 positions, activated by the C5-amino group. Cyclization can be achieved by reacting 5-aminoindole with reagents that can form a bridge between two of these positions, leading to the construction of novel heterocyclic rings fused to the indole core.
Furthermore, the indole C2 and C3 positions can also be involved in annulation reactions. While the C3 position is the most nucleophilic, reactions can be designed to promote cyclization involving the C2 position, often through initial functionalization at this site. The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydro-β-carbolines, exemplifies a cyclization involving the C2 position of an indole derivative, although its direct application to 5-aminoindole would require prior modification.
The following table summarizes selected examples of fused heterocyclic systems synthesized from indole derivatives, illustrating the potential for 5-aminoindole in similar transformations.
| Starting Material | Reagent(s) | Fused Heterocyclic System | Reference |
| Indole derivative | Bifunctional electrophile | Pyrido[3,4-b]indole | nih.gov |
| Indole derivative | Aldehyde | Tetrahydro-β-carboline | nih.gov |
| 5-amino-3-hydrazino-1,2,4-triazino[5,6-b]indole | Formic acid | Triazolotriazinoindole | researchgate.net |
Polymerization Studies of 5-Aminoindole
Electrochemical Polymerization Mechanisms and Conditions.scribd.comnih.govnih.govrsc.orgresearchgate.netmdpi.com
Electrochemical polymerization is a widely utilized method for the synthesis of poly(5-aminoindole) (P5AI), a conducting polymer with potential applications in sensors and electronic devices. The process involves the anodic oxidation of the 5-aminoindole monomer in an appropriate electrolyte solution, leading to the formation of a polymer film on the electrode surface.
The mechanism of electropolymerization is believed to proceed through the formation of radical cations upon oxidation of the 5-aminoindole monomer. These radical cations can then couple with each other, followed by deprotonation, to form dimers and subsequently longer polymer chains. The primary coupling positions are thought to be the C2 and C3 positions of the indole ring, leading to a polymer with a predominantly 2,3-linked structure. scribd.com The amino group at the C5 position generally remains intact during the polymerization process.
The conditions for electrochemical polymerization significantly influence the properties of the resulting P5AI film. Key parameters include the nature of the electrolyte, the solvent, the monomer concentration, the applied potential or current, and the nature of the working electrode. Acidic aqueous solutions, such as sulfuric acid, are commonly used as electrolytes. scribd.com The choice of solvent can also affect the polymerization process, with both aqueous and non-aqueous media being employed.
The applied potential is a critical factor, as it must be sufficient to oxidize the monomer but not so high as to cause overoxidation and degradation of the polymer film. Potentiodynamic methods, where the potential is cycled between defined limits, and potentiostatic methods, where a constant potential is applied, are both used for the electrosynthesis of P5AI.
The table below provides a summary of typical conditions used for the electrochemical polymerization of 5-aminoindole.
| Parameter | Condition | Reference |
| Monomer | 5-aminoindole | scribd.com |
| Electrolyte | 0.5 M H₂SO₄ | scribd.com |
| Solvent | Water | scribd.com |
| Working Electrode | Glassy Carbon | researchgate.net |
| Polymerization Method | Potentiodynamic | researchgate.net |
Chemical Polymerization Techniques for Poly(5-aminoindole) Derivatives.nih.gov
In addition to electrochemical methods, chemical polymerization offers an alternative route to the synthesis of poly(5-aminoindole) and its derivatives. Chemical oxidative polymerization is a common approach, where a chemical oxidizing agent is used to initiate the polymerization of the 5-aminoindole monomer.
The mechanism of chemical polymerization is analogous to that of electrochemical polymerization, involving the formation and coupling of radical cations. The choice of oxidizing agent is crucial and can influence the structure and properties of the resulting polymer. Common oxidants include ammonium (B1175870) persulfate (APS) and ferric chloride (FeCl₃).
The reaction is typically carried out in a suitable solvent, and the reaction conditions, such as temperature, monomer concentration, and the molar ratio of oxidant to monomer, are important parameters that need to be controlled to obtain a polymer with desired characteristics. The use of a dopant, such as an acid, is often necessary to facilitate the polymerization and to obtain a conducting form of the polymer.
One of the advantages of chemical polymerization is the potential for larger-scale synthesis of the polymer compared to electrochemical methods, which are typically limited to the surface of an electrode. This makes chemical polymerization a more practical approach for producing bulk quantities of poly(5-aminoindole).
The following table outlines a general procedure for the chemical polymerization of an indole derivative.
| Step | Description |
| 1 | Dissolve the 5-aminoindole monomer in a suitable solvent. |
| 2 | Add a dopant, such as an acid, to the solution. |
| 3 | Add a solution of a chemical oxidizing agent (e.g., ammonium persulfate) dropwise to the monomer solution with stirring. |
| 4 | Allow the reaction to proceed for a specified time, during which the polymer precipitates. |
| 5 | Collect the polymer by filtration, wash it with appropriate solvents to remove unreacted monomer and oxidant, and then dry it. |
Functionalization of the Amino Group via Substitution and Condensation Reactions.mdpi.com
The amino group at the C5 position of this compound provides a reactive handle for a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives. These reactions can be broadly classified as substitution and condensation reactions.
Substitution reactions at the amino group typically involve the replacement of one or both of the hydrogen atoms with other functional groups. Alkylation and acylation are common examples of such transformations. Alkylation can be achieved by reacting 5-aminoindole with alkyl halides or other alkylating agents, leading to the formation of N-alkyl or N,N-dialkyl-5-aminoindole derivatives. Acylation, on the other hand, involves the reaction with acyl chlorides or anhydrides to produce N-acyl-5-aminoindoles. These reactions are often carried out in the presence of a base to neutralize the acid generated during the reaction.
Condensation reactions involve the reaction of the amino group with a carbonyl-containing compound, such as an aldehyde or a ketone, to form an imine (Schiff base) intermediate. This reaction is typically acid-catalyzed and involves the elimination of a molecule of water. The resulting imine can be a stable product or can be further reduced to form a stable secondary amine. This reductive amination process is a powerful tool for the synthesis of N-substituted 5-aminoindole derivatives.
The reactivity of the amino group can be modulated by the reaction conditions. In acidic media, the amino group is protonated, which reduces its nucleophilicity and can hinder its reaction with electrophiles. Therefore, careful control of the pH is often necessary to achieve the desired functionalization.
The table below lists some common types of reactions for the functionalization of primary amines, which are applicable to the amino group of 5-aminoindole.
| Reaction Type | Reagent | Product |
| Alkylation | Alkyl halide | N-Alkyl-5-aminoindole |
| Acylation | Acyl chloride | N-Acyl-5-aminoindole |
| Reductive Amination | Aldehyde/Ketone, reducing agent | N-Alkyl-5-aminoindole |
| Sulfonylation | Sulfonyl chloride | N-Sulfonyl-5-aminoindole |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of 5-Aminoindole (B14826) hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of each nucleus.
For 5-Aminoindole hydrochloride, the protonation of the amino group to form an ammonium (B1175870) salt (-NH₃⁺) significantly influences the chemical shifts of nearby protons and carbons compared to its free base, 5-Aminoindole. This protonation leads to a deshielding effect, typically causing adjacent aromatic protons to shift downfield (to a higher ppm value). The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the 5-Aminoindole Moiety
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N1-H | ~8.0 (broad) | - |
| C2-H | ~7.2 | ~125 |
| C3-H | ~6.4 | ~102 |
| C4-H | ~7.2 | ~112 |
| C6-H | ~6.8 | ~111 |
| C7-H | ~7.0 | ~115 |
| C3a | - | ~128 |
| C5 | - | ~140 |
| C7a | - | ~131 |
Note: Data are approximate and collated from various sources for the 5-aminoindole structure; shifts can vary based on solvent and concentration. The hydrochloride form would show downfield shifts, particularly for protons at C4 and C6.
While 1D NMR spectra (¹H, ¹³C) are fundamental, 2D NMR techniques are employed for unambiguous assignment and to gain deeper insights into molecular connectivity and spatial relationships.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-coupling), allowing for the identification of adjacent protons. For this compound, COSY would show correlations between H-2 and H-3 in the pyrrole (B145914) ring, and between H-6 and H-7, as well as H-4, on the benzene (B151609) ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals based on the already assigned proton spectrum. For instance, the proton signal at C2-H would show a cross-peak with the carbon signal at C2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular skeleton, especially in identifying quaternary carbons (those without attached protons) like C3a, C5, and C7a by observing their correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational insights. For a relatively rigid molecule like this compound, NOESY can confirm the planar structure and the proximity of specific protons.
Together, these 1D and 2D NMR methods provide a complete and detailed picture of the molecular structure of this compound in solution.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are used to identify functional groups and provide a unique "molecular fingerprint" for this compound.
In the FTIR spectrum of 5-Aminoindole, characteristic peaks for the N-H stretching of the indole (B1671886) ring and the amino group are observed. The typical N-H stretch for the indole ring appears around 3400 cm⁻¹ researchgate.net. The amino group gives rise to symmetric and asymmetric N-H stretching vibrations. For the hydrochloride salt, the formation of the ammonium group (-NH₃⁺) introduces strong, broad absorption bands in the 2800-3200 cm⁻¹ region, which often overlap with C-H stretching bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C ring stretching bands appear in the 1450-1620 cm⁻¹ region researchgate.net.
Table 2: Key Vibrational Frequencies and Assignments for 5-Aminoindole
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |
| ~3400 | N-H Stretch (Indole) | FTIR |
| 3300-3500 | N-H Stretch (Amine) | FTIR |
| 3000-3100 | Aromatic C-H Stretch | FTIR, Raman |
| 1580-1620 | C=C Ring Stretch / N-H Bend | FTIR, Raman |
| 1450-1550 | C=C Ring Stretch | FTIR, Raman |
| 700-800 | =C-H Bending (Out-of-plane) | FTIR |
Note: These assignments are based on characteristic group frequencies for indole and aromatic amine derivatives.
Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies of 5-Aminoindole, which show good agreement with experimental data and aid in the precise assignment of each vibrational mode researchgate.net.
X-ray Crystallography for High-Resolution Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides high-resolution data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
The crystal structure of the free base, 5-Aminoindole, has been determined and is available in crystallographic databases nih.gov. The data reveals a planar indole ring system. In the crystal lattice of this compound, one would expect to find extensive hydrogen bonding involving the ammonium group (-NH₃⁺), the indole N-H group, and the chloride counter-ion. These interactions are critical in defining the solid-state architecture and influencing physical properties like melting point and solubility. While the specific crystal structure of the hydrochloride salt is not detailed in the provided search results, the principles of X-ray crystallography confirm its power in providing an exact atomic-level description of the molecule in its crystalline form nih.govresearchgate.net.
Table 3: Crystallographic Data for 5-Aminoindole (Free Base)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P na 2₁ |
| a (Å) | 8.4520 |
| b (Å) | 10.5415 |
| c (Å) | 7.3742 |
| α, β, γ (°) | 90 |
Source: PubChem CID 78867 nih.gov
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Optical Properties
Electronic spectroscopy, primarily UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic transitions and optical properties of a molecule. The indole ring system is inherently fluorescent, and its electronic properties are modulated by substituents.
The UV-Visible spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic indole system. The amino group at the 5-position acts as an auxochrome, which typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. Protonation of the amino group in the hydrochloride salt may lead to a hypsochromic (blue) shift, as the electron-donating ability of the nitrogen is reduced. The NIST Chemistry WebBook indicates the availability of UV/Visible spectrum data for 5-Aminoindole nist.govnist.gov.
Fluorescence spectroscopy can further characterize the electronic structure. Upon excitation at an appropriate wavelength, this compound would exhibit fluorescence emission. The position and intensity of the emission peak are sensitive to the local environment, including solvent polarity and pH. This property is particularly relevant as 5-Aminoindole derivatives can be used in the development of fluorescent probes chemimpex.com.
Mass Spectrometry for Mechanistic Pathway Elucidation and Derivatization Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound with high accuracy and to elucidate its structure through fragmentation analysis.
Using a technique like electrospray ionization (ESI), this compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z value corresponding to the mass of the free base (132.16 g/mol ) plus a proton, resulting in a peak around m/z 133 massbank.eumassbank.eu. High-resolution mass spectrometry can confirm the elemental formula (C₈H₈N₂) with extreme precision.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides structural information. For 5-Aminoindole, fragmentation can involve the loss of small neutral molecules or radicals from the indole ring. Analysis of these fragments helps to confirm the core structure and the position of the amino group. Public databases like MassBank contain fragmentation spectra for 5-Aminoindole under various conditions, showing significant fragment ions that can be used for its identification massbank.eumassbank.eu.
Table 4: Major Fragment Ions in the Mass Spectrum of 5-Aminoindole ([M+H]⁺ = 133)
| m/z | Proposed Fragment | Collision Energy |
| 116 | [M+H - NH₃]⁺ | 20 V |
| 106 | Further fragmentation | 30 V |
| 88 | Ring fragmentation | 20 V |
Source: MassBank, ACCESSION: MSBNK-Keio_Univ-KO002099 & KO002100 massbank.eumassbank.eu
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the electronic architecture and intrinsic reactivity of 5-Aminoindole (B14826) hydrochloride. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the electron distribution and predict various molecular properties. researchgate.netnih.gov The protonation of the 5-amino group to form the hydrochloride salt significantly influences the electronic properties of the indole (B1671886) ring system. This protonation introduces a positive charge, which alters the electron density distribution across the molecule.
The electronic structure of 5-Aminoindole hydrochloride can be characterized by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For 5-Aminoindole, the presence of the electron-donating amino group at the C5 position raises the HOMO energy level, making the molecule more susceptible to electrophilic attack compared to unsubstituted indole. Conversely, in the hydrochloride form, the electron-withdrawing nature of the -NH3+ group is expected to lower the HOMO energy and increase the energy gap, thereby decreasing its reactivity towards electrophiles.
Computational studies on related indole derivatives have shown that substituents on the indole ring have a significant effect on the ground state electronic structure. chemrxiv.org These effects can be quantified through various reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
A molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would show a positive potential around the -NH3+ group, indicating its role as an electrophilic site, while the π-electron-rich regions of the indole ring would exhibit a more negative potential, although attenuated by the electron-withdrawing effect of the ammonium (B1175870) group.
Table 1: Predicted Electronic Properties of 5-Aminoindole and Inferred Effects for this compound
| Property | 5-Aminoindole (Calculated) | This compound (Inferred Effect) |
| HOMO Energy | Higher (relative to indole) | Lowered |
| LUMO Energy | Slightly lowered | Lowered |
| HOMO-LUMO Gap | Smaller (relative to indole) | Increased |
| Chemical Hardness | Lower | Increased |
| Electrophilicity Index | Higher | Lower |
Note: The values for this compound are inferred based on the expected electronic effects of the -NH3+ group and require specific calculations for precise quantification.
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Energetics
Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. mdpi.comrsc.org For this compound, DFT calculations can be used to predict the pathways of various reactions, such as electrophilic substitution, oxidation, and polymerization. These calculations provide detailed information about the geometry of transition states and the activation energies, which are crucial for understanding reaction rates and selectivity. researchgate.netscispace.com
The energetics of a reaction, including the enthalpy and Gibbs free energy changes, can be accurately calculated using DFT. This information is vital for determining the thermodynamic feasibility of a reaction. For example, the protonation of 5-aminoindole to form its hydrochloride salt is an exothermic process, and the magnitude of this exothermicity can be computed.
Computational Predictions of Spectroscopic Properties
Computational methods, particularly DFT, are extensively used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure validation and interpretation of spectra. researchgate.netnih.gov
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of 5-aminoindole have been calculated using DFT (B3LYP) and ab initio Hartree-Fock methods with the 6-311++G(d,p) basis set. researchgate.net These calculations allow for the assignment of the bands observed in the experimental FT-IR and FT-Raman spectra. researchgate.net For this compound, the vibrational spectrum is expected to show significant changes, particularly in the N-H stretching and bending regions of the newly formed -NH3+ group. The computed vibrational spectra for 5-aminoindole show good agreement with experimental findings, with the B3LYP functional being superior to the scaled Hartree-Fock approach for this purpose. researchgate.net
Table 2: Selected Calculated Vibrational Frequencies for 5-Aminoindole
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, B3LYP/6-311++G(d,p)) |
| N-H (pyrrole) stretch | ~3500 |
| NH₂ asymmetric stretch | ~3450 |
| NH₂ symmetric stretch | ~3360 |
| Aromatic C-H stretch | 3100-3000 |
| C=C ring stretch | 1600-1450 |
| NH₂ scissoring | ~1620 |
Source: Adapted from studies on 5-aminoindole. researchgate.net The protonation in the hydrochloride salt would introduce new bands corresponding to the -NH3+ group's vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov These calculations are highly sensitive to the molecular geometry and electronic environment of the nuclei. For this compound, the protonation of the amino group would lead to significant downfield shifts for the protons attached to and near the nitrogen atom. The carbon atoms of the benzene (B151609) ring would also experience shifts due to the electron-withdrawing effect of the -NH3+ group.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov It can calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. The UV-Vis spectrum of indole and its derivatives is characterized by two low-lying π-π* transitions, labeled as ¹La and ¹Lb. chemrxiv.org The position and intensity of these bands are sensitive to substitution on the indole ring. chemrxiv.org For this compound, the electron-withdrawing substituent would likely cause a hypsochromic (blue) shift of these absorption bands compared to 5-aminoindole.
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions in Materials
Molecular modeling and dynamics (MD) simulations are powerful techniques for studying the behavior of molecules in the condensed phase, providing insights into intermolecular interactions and the structure of materials. mdpi.com For a crystalline solid like this compound, these simulations can be used to understand the crystal packing and the forces that hold the molecules together.
The primary intermolecular interactions in the solid state of this compound would include:
Hydrogen Bonding: Strong hydrogen bonds are expected between the -NH3+ group of one molecule and the chloride anion, as well as potentially with the N-H group of the pyrrole (B145914) ring of another molecule. These interactions play a crucial role in determining the crystal lattice structure.
π-π Stacking: The aromatic indole rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. These interactions contribute significantly to the stability of the crystal.
Electrostatic Interactions: The ionic nature of the hydrochloride salt leads to strong electrostatic interactions between the positively charged 5-aminoindolium cation and the negatively charged chloride anion.
MD simulations can model the dynamic behavior of the molecules in the crystal lattice at different temperatures. nih.gov These simulations can provide information about the vibrational motions of the atoms, the stability of the crystal structure, and potential phase transitions. By analyzing the radial distribution functions from MD simulations, the average distances between different types of atoms can be determined, providing a statistical description of the intermolecular arrangement.
For more accurate descriptions of intermolecular interaction energies, quantum mechanical methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be employed on molecular dimers or clusters extracted from the crystal structure. SAPT decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This allows for a detailed understanding of the nature of the forces governing the material's structure. mdpi.com
Applications in Advanced Materials Science and Chemical Technology
Conducting Polymers Based on 5-Aminoindole (B14826) Derivatives
Conducting polymers derived from 5-aminoindole are a significant area of research due to their inherent electrical properties and the functional amino group which allows for further chemical modifications. These characteristics make them suitable for a range of electronic and electrochemical applications.
Poly(5-aminoindole) (P5AIn) is an electroactive polymer that can be synthesized through various methods, most notably by electrochemical polymerization. This process typically involves the anodic oxidation of the 5-aminoindole monomer in an acidic medium, such as a sulfuric acid aqueous solution, on a conductive electrode surface. The resulting polymer film is conjugated, with polymerization primarily occurring at the C(2) and C(3) positions of the indole (B1671886) ring.
Another innovative approach to synthesizing poly(5-aminoindole) involves a template-free, controllable, and scalable chemical method. rsc.orgnih.gov This strategy is based on a self-templated process where the 5-aminoindole monomer, possessing an amphiphilic structure, self-assembles into micelles in an aqueous solution. rsc.orgnih.gov The polymerization is then initiated by an oxidant. This method allows for the production of poly(5-aminoindole) nanoparticles (PIn-5-NH2 NPs) with controllable diameters, which can be adjusted by modifying synthesis conditions like monomer concentration, oxidant-to-monomer ratio, and reaction time. rsc.orgnih.gov
The resulting poly(5-aminoindole) nanoparticles exhibit several key properties that make them attractive for advanced applications. They possess good conductivity, a large surface area, and are rich in –NH2 functional groups. rsc.orgnih.gov These amino groups are readily available for covalent binding with other molecules, such as antibodies, which is a significant advantage for biosensor applications. rsc.orgnih.gov The electrical conductivity of polyindole derivatives is a key feature, making them suitable for use in electronic devices. nih.gov Furthermore, compared to other conducting polymers like polyaniline, polyindoles exhibit improved thermal stability and a slower rate of hydrolytic degradation. nih.govrsc.org
The polymerization mechanism of indole monomers generally involves the formation of radical cations through oxidation. These radical cations then couple at the 2 and 3 positions of the indole ring. Subsequent deprotonation leads to the formation of a dimer, which undergoes further oxidation, coupling, and deprotonation to propagate the polymer chain. nih.gov
The unique properties of poly(5-aminoindole) make it an excellent material for the fabrication of electrochemical sensors. rsc.orgnih.gov Its good conductivity facilitates electron transfer, while the abundant amino groups on its surface provide ideal sites for the immobilization of biorecognition elements like antibodies. rsc.orgnih.gov
A notable application is in the development of printable, multiplexed electrochemical immunosensors for detecting cancer markers. rsc.orgnih.gov In this application, an aqueous suspension of poly(5-aminoindole) nanoparticles linked with specific antibodies can be used to create the sensing platform. rsc.orgnih.gov These sensors have demonstrated high sensitivity and good selectivity in the simultaneous detection of multiple cancer biomarkers. rsc.orgnih.gov
Another example is the fabrication of an immunosensor for the detection of Pentraxin-3 (PTX-3), a biomarker associated with various cancers. nih.gov In this sensor, a poly(5-aminoindole) layer is used to increase the current response and the electroactive surface area of the electrode. nih.gov The sensor demonstrated excellent performance with a wide detection range and a very low limit of detection for PTX-3. nih.gov Furthermore, the fabricated sensor showed good reproducibility, a shelf-life of at least four weeks, and high specificity. nih.gov
Table 1: Performance of Poly(5-aminoindole) Based Electrochemical Immunosensors
| Target Analyte | Sensor Configuration | Linear Detection Range | Limit of Detection (LOD) |
|---|---|---|---|
| Cancer Markers (Multiplexed) | Printable sensor with PIn-5-NH2 NPs linked with antibodies | Not specified | Not specified (described as "ultra-high sensitivity") rsc.orgnih.gov |
| Pentraxin-3 (PTX-3) | BSA/anti-PTX-3/APTES/P5AIn/SPCE | 0.0001 to 2000 ng/mL nih.gov | 0.012 pg/mL nih.gov |
Precursor for Advanced Dye Systems and Chromophoric Materials
Indole derivatives are fundamental precursors in the synthesis of various dyes, most famously the indigo (B80030) dyes. mdpi.com The indole structure serves as a chromophore, which is a part of a molecule responsible for its color. While direct synthesis of advanced dye systems from 5-Aminoindole hydrochloride is not extensively detailed in the provided context, the general reactivity of the indole ring and the presence of the amino group suggest its potential as a versatile precursor.
The synthesis of indigo dyes, for example, involves the dimerization of indoxyl, a derivative of indole, under aerobic conditions. mdpi.com Modern synthetic routes to indigo often start from simpler aromatic compounds, but the core structure is built around the indole framework. mdpi.com Enzymatic methods have also been developed for the synthesis of indigo derivatives, such as Tyrian purple, from substituted indoles. mdpi.com
The amino group on the 5-position of the indole ring in this compound can significantly influence the electronic properties of the molecule and, consequently, the color of any resulting dye. The amino group is an auxochrome, a group of atoms attached to a chromophore that modifies the ability of that chromophore to absorb light. This can lead to shifts in the absorption wavelength and changes in color intensity.
Furthermore, the amino group provides a reactive site for chemical modification, allowing for the integration of 5-aminoindole into larger, more complex chromophoric systems. For instance, chromophores can be integrated into other molecular structures to create materials with specific optical or chemoresponsive properties. nih.govresearchgate.net The synthesis of azo dyes, a large and important class of synthetic colorants, involves the reaction of a diazonium salt with a coupling component, which is often an aromatic amine or phenol. ekb.eg The amino group of 5-aminoindole could potentially serve as a coupling site in such reactions, opening a pathway to novel azo dyes with an indole moiety. primescholars.comunb.ca
Role as a Corrosion Inhibition Agent for Metallic Materials
5-Aminoindole has been identified as an effective corrosion inhibitor for metallic materials, particularly for mild steel in acidic environments. bohrium.comresearchgate.net Corrosion inhibitors are substances that, when added in small concentrations to a corrosive environment, slow down the rate of corrosion. at.uayoutube.com The effectiveness of organic inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. at.uayoutube.commdpi.com
Studies have shown that 5-aminoindole (5-AI) can achieve a high inhibition efficiency, reaching up to 90% at a concentration of 1 × 10−2 M in 0.5 M HCl solution. bohrium.comresearchgate.netresearchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor. bohrium.comresearchgate.netresearchgate.net
The mechanism of inhibition by 5-aminoindole involves its adsorption onto the mild steel surface. This adsorption process has been found to obey the Langmuir adsorption isotherm. bohrium.comresearchgate.net The negative value of the free energy of adsorption (ΔGads), calculated to be -27.71 kJ/mol, indicates that the adsorption is a spontaneous process. bohrium.comresearchgate.net
Electrochemical studies, such as potentiodynamic polarization, have revealed that 5-aminoindole acts as a mixed-type inhibitor. bohrium.comresearchgate.net This means it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, though it may have a more pronounced effect on the anodic sites. bohrium.comresearchgate.netcapes.gov.br The addition of 5-AI leads to a decrease in both anodic and cathodic currents and a shift in the corrosion potential to more positive values. bohrium.comresearchgate.net Electrochemical impedance spectroscopy (EIS) results further support the inhibitive action, showing an increase in polarization resistance with increasing 5-AI concentration. bohrium.comresearchgate.net
The effectiveness of 5-aminoindole as a corrosion inhibitor is attributed to its molecular structure, which includes heteroatoms (nitrogen) and an aromatic ring system. These features facilitate the adsorption of the molecule onto the metal surface. mdpi.comekb.eg
Table 2: Corrosion Inhibition Efficiency of 5-Aminoindole on Mild Steel in 0.5 M HCl
| Inhibitor Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Free Energy of Adsorption (ΔGads) |
|---|---|---|---|
| 1 × 10−2 M | 90% bohrium.comresearchgate.netresearchgate.net | Langmuir bohrium.comresearchgate.net | -27.71 kJ/mol bohrium.comresearchgate.net |
Application as Ligands or Precursors in Catalysis
The molecular structure of 5-aminoindole also lends itself to applications in the field of catalysis, either as a ligand that can coordinate with metal centers or as a precursor for the synthesis of more complex catalytic systems. The nitrogen atom in the indole ring and the nitrogen of the amino group can both act as potential coordination sites for metal ions.
One specific application that has been reported is the use of 5-aminoindole as a ligand in hydrophobic charge induction chromatography (HCIC). nih.gov In this context, 5-aminoindole is immobilized onto a chromatography support, such as Sepharose, to create a stationary phase. nih.gov This modified medium can then be used for the separation and purification of biomolecules like proteins. nih.gov The adsorption of proteins to the 5-aminoindole-modified support is influenced by hydrophobic interactions, and elution is achieved by changing the pH to induce charge repulsion between the protein and the ligand. nih.gov
While the direct use of this compound as a catalyst or catalyst precursor is not extensively detailed in the provided search results, the chemistry of indole derivatives suggests potential in this area. For instance, polyindole and its derivatives have been investigated as supports for metal catalysts in electrooxidation reactions. The ability of the polymer matrix to host and stabilize metal nanoparticles is crucial for these catalytic applications. The functional groups on the polymer, such as the amino group in poly(5-aminoindole), could play a role in anchoring and dispersing the catalytic metal particles.
Future Directions in 5 Aminoindole Hydrochloride Research
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For derivatives of 5-Aminoindole (B14826) hydrochloride, research is moving beyond traditional, often harsh, reaction conditions towards more sophisticated and sustainable approaches.
A significant advancement involves the synthesis of pyrroloquinazolines, a class of compounds with notable biological activity. Traditional one-pot procedures often require prolonged heating in high-boiling solvents like 1-octanol (B28484), which can lead to decomposition. rsc.org A more refined, two-step strategy has been developed that first involves the addition of 5-Aminoindole hydrochloride to dicyanamide (B8802431) in dimethylformamide (DMF) at a mild temperature of 40 °C. nih.gov The subsequent cyclization is promoted by a Lewis acid, such as boron trifluoride etherate, at 60 °C. nih.gov This method not only avoids high temperatures but also results in comfortable yields. nih.gov
Another key area of sustainable synthesis is the use of catalytic hydrogenation. For instance, the palladium on carbon (Pd/C) catalyst has been effectively used for the hydrogenation of a nitro group to an amine. d-nb.info This reaction is crucial for producing substituted 5-aminoindoles from readily available 5-nitroindole (B16589) precursors. d-nb.info These catalytic methods represent a greener alternative to stoichiometric reagents, minimizing waste and improving atom economy.
Table 1: Comparison of Synthetic Routes for 5-Aminoindole Derivatives
| Synthetic Target | Traditional Method | Novel/Sustainable Route | Advantages of Novel Route |
|---|---|---|---|
| Pyrroloquinazoline | One-pot condensation with sodium dicyanamide in refluxing 1-octanol (13h). rsc.org | Two-step synthesis: 1) Reaction with dicyanamide in DMF at 40°C. 2) Lewis acid-promoted cyclization (BF₃·OEt₂) at 60°C. nih.gov | Avoids high temperatures, prevents decomposition, provides comfortable yields. nih.gov |
| Substituted 5-Aminoindoles | Reduction of nitroindoles using classical reducing agents. | Pd/C-catalysed hydrogenation of the corresponding 5-nitroindole derivative. d-nb.info | Utilizes a catalytic system, offering higher efficiency and reduced environmental impact. d-nb.info |
Design and Synthesis of Advanced Functional Materials with Tunable Properties
The inherent properties of the 5-aminoindole structure make it an excellent candidate for the development of advanced materials with tailored functionalities. chemimpex.com Research in this area focuses on creating polymers and composites for applications ranging from electronics to corrosion protection.
One promising avenue is the creation of conducting polymer composites. 5-Aminoindole (AIn) can be electropolymerized on a graphene-modified glass carbon electrode to form a poly(5-aminoindole)/graphene (PAIn/GE) composite film. researchgate.net This material has shown significant potential as a support for platinum catalysts used in methanol (B129727) electrooxidation, a key process in direct methanol fuel cells. researchgate.net The graphene substrate enhances the polymerization efficiency and the electrochemical activity of the resulting polymer. researchgate.net
Furthermore, poly(5-aminoindole) (PAIn) films themselves possess valuable functional properties. The polymer can be synthesized by potentiodynamic methods in an aqueous solution and exhibits good electrochemical activity and stability. researchgate.netresearchgate.net These films have been investigated for their ability to inhibit the corrosion of mild steel in acidic environments. Studies have shown that 5-aminoindole is an effective mixed-type corrosion inhibitor, with its efficiency increasing with concentration. researchgate.net The polymer forms a protective layer on the metal surface, and its adsorption behavior can be described by the Langmuir adsorption isotherm. researchgate.net The ability to modify the indole (B1671886) ring allows for the fine-tuning of these properties, opening up possibilities for creating highly specific and efficient protective coatings. researcher.life
Table 2: Functional Materials Derived from 5-Aminoindole
| Material | Synthesis Method | Key Properties | Potential Application |
|---|---|---|---|
| Poly(5-aminoindole)/Graphene (PAIn/GE) Composite | Electropolymerization of 5-aminoindole on a graphene-modified electrode. researchgate.net | Enhanced electrochemical activity and stability. researchgate.net | Platinum catalyst support for methanol electrooxidation in fuel cells. researchgate.net |
| Poly(5-aminoindole) (PAIn) Film | Potentiodynamic electropolymerization in aqueous solution. researchgate.netresearchgate.net | Good electrochemical activity, stability, forms uniform films. researchgate.netresearchgate.net | Corrosion inhibitor for mild steel in acidic media. researchgate.net |
| Modified 5-Aminoindoles | Chemical modification of the indole structure. chemimpex.com | Can be designed to have fluorescent properties. chemimpex.com | Fluorescent probes for imaging in biological research. chemimpex.com |
Synergy Between Computational and Experimental Approaches for New Reaction Discovery
The integration of computational chemistry with experimental work is accelerating the discovery and optimization of new reactions and materials based on 5-aminoindole. This synergistic approach allows researchers to predict molecular properties and reaction outcomes, guiding laboratory efforts and providing deeper insights into underlying mechanisms.
Density Functional Theory (DFT) has proven to be a particularly powerful tool. For example, DFT calculations were used to predict the electronic band gap of a 5-aminoindole-based polymer, with the theoretical value (3.82 eV) showing good agreement with experimental data. researchgate.net This demonstrates the ability of computational models to accurately forecast the electronic properties of new materials before their synthesis, saving time and resources.
In the field of materials protection, DFT studies have been employed to understand the corrosion inhibition capabilities of various indole derivatives. researchgate.net Theoretical calculations helped to elucidate how the presence and position of substituents, such as the amino group in 5-aminoindole, influence the molecule's ability to adsorb onto a metal surface and prevent corrosion. These theoretical findings have been shown to align well with experimental observations from electrochemical impedance spectroscopy and polarization methods, confirming that indole derivatives containing an NH2 group are robust corrosion inhibitors. researchgate.net This combined approach not only validates experimental results but also provides a rational basis for designing next-generation inhibitors with superior performance.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 5-Aminoindole hydrochloride, and how can researchers validate the purity of the product?
- Synthesis : Catalytic hydrogenation under controlled pressure and temperature is a common method, as demonstrated in continuous flow systems for structurally similar indole derivatives. Reaction parameters (e.g., catalyst type, hydrogen pressure) should be optimized to minimize byproducts .
- Validation : Purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy, with spectral data compared to literature values (e.g., δ values for aromatic protons in 5-Aminoindole) . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) may further assess impurity profiles.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : Prioritize - and -NMR to confirm the indole backbone and amine group. For example, the aromatic protons in 5-Aminoindole exhibit distinct splitting patterns due to the electron-withdrawing amino group .
- UV/Vis : Absorbance maxima in the 250–300 nm range are typical for indole derivatives and can help identify electronic transitions related to the amino substituent .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Store at 0–6°C in airtight, light-protected containers to prevent degradation. Purity levels (>99% GC) are maintained under these conditions, as noted for structurally analogous aminoindoles . Avoid prolonged exposure to moisture or oxygen, which may lead to hydrochloride dissociation or oxidation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Segregate waste and consult institutional guidelines for hazardous organic salts. Neutralization or incineration by licensed facilities is recommended .
- Training : Documented training on emergency procedures (e.g., spill management, first aid) is mandatory before use .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) under varying hydrogen pressures (1–5 bar) to identify optimal conditions.
- Flow Chemistry : Continuous flow systems enhance reaction control and scalability, reducing side reactions observed in batch processes .
- Post-Synthesis Workup : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography to isolate high-purity product.
Q. What strategies mitigate the compound’s instability during experimental applications, such as in aqueous buffers or under light exposure?
- Light Sensitivity : Conduct reactions in amber glassware or under inert gas (N/Ar) to prevent photodegradation.
- Aqueous Stability : Prepare buffers immediately before use and monitor pH (ideally 4–6) to avoid hydrolysis of the hydrochloride salt .
Q. How should researchers address discrepancies between experimental spectral data and literature values for this compound?
- Cross-Validation : Compare NMR data with multiple independent sources (e.g., NIST Chemistry WebBook) to rule out instrumentation errors .
- Impurity Analysis : Use HPLC-MS to detect trace impurities (e.g., residual solvents, byproducts) that may alter spectral profiles .
Q. What advanced pharmacological applications utilize this compound, and what methodological considerations apply?
- Kinase Inhibition Studies : The indole scaffold is a precursor for kinase inhibitors. Functionalize the amino group via amide coupling or alkylation to generate target-specific probes .
- In Vivo Models : Assess bioavailability and toxicity in rodent models, noting that hydrochloride salts may influence solubility and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
